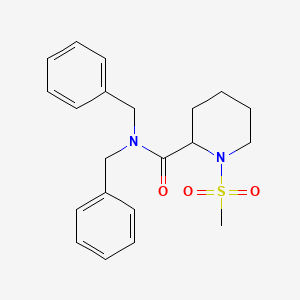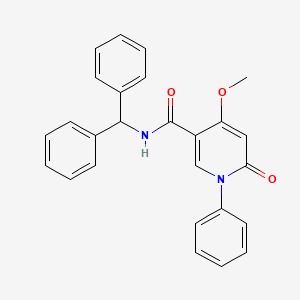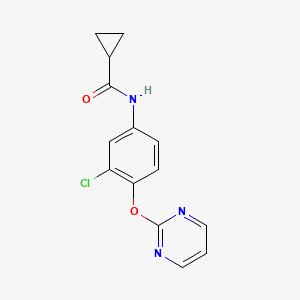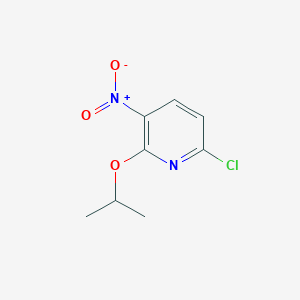
4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acrylate” is a derivative of 4-(1,3-Dioxoisoindolin-2-yl)butanoic acid . It is a complex organic compound that contains nitro, acrylate, and isoindoline groups.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of new γ-aminobutyric acid (GABA) derivatives was obtained from 4-(1,3-dioxoisoindolin-2-yl)butanoic acid by coupling it with various substituted amines using DCC as a coupling reagent . Another study reported the synthesis of a related compound, ®-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, to understand its properties for further chemical transformations .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy . The crystal structure of a related salt, 4-((1,3-dioxoisoindolin-2-yl)carbamoyl)pyridine-1-ium 2-carboxybenzoate, has been determined using single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, an efficient synthesis of 1-(1,3-Dioxoisoindolin-2-yl) involved the coupling of a compound with 2-nitro-5-bromopyridine, followed by the reduction of the nitro group .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the properties of ®-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester were studied using DFT studies, Hirshfeld charge analysis, and crystal data exploration .Applications De Recherche Scientifique
Pharmaceutical Synthesis
This compound is a derivative of N-isoindoline-1,3-diones, which are known for their reactivity and potential in drug development . The nitro group and acrylate moiety in 4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acrylate can be utilized in the synthesis of various pharmaceuticals, particularly in the creation of novel therapeutic agents that require a balance of lipophilicity and electronic properties for effective drug-receptor interaction.
Herbicides
The structural complexity and reactivity of this compound suggest its use in the development of herbicides . Its ability to interact with biological systems could be harnessed to target specific pathways in weeds, potentially leading to the development of more efficient and environmentally friendly herbicidal agents.
Colorants and Dyes
Due to the presence of multiple functional groups, this compound can be involved in the synthesis of colorants and dyes . The nitro group, in particular, is a chromophore that absorbs light, which can be exploited to produce dyes with specific color properties for use in textiles and inks.
Polymer Additives
The acrylate group in the compound makes it a candidate for polymerization reactions . It could be used to modify the properties of polymers, such as improving their thermal stability, mechanical strength, or adding new functionalities like photo-responsiveness.
Organic Synthesis
As a versatile building block, this compound can be used in organic synthesis to construct complex molecular architectures . Its reactivity can lead to a variety of transformations, enabling the synthesis of complex organic molecules for research and industrial applications.
Photochromic Materials
The compound’s structure suggests potential applications in the development of photochromic materials . These materials change color upon exposure to light, and the compound could be used to create new types of photo-responsive coatings or lenses that adjust to varying light conditions.
Mécanisme D'action
Target of Action
Related compounds have been shown to interact with the γ-aminobutyric acid (gaba) system . GABA is a major inhibitory neurotransmitter in the central nervous system, and modulation of its activity can have significant effects on neuronal excitability.
Mode of Action
It’s worth noting that related compounds have been synthesized as potential anticonvulsants, suggesting they may modulate neuronal excitability via interaction with the gaba system .
Orientations Futures
The future directions in the study of similar compounds involve further exploration of their biological activities and potential therapeutic applications. For instance, new GABA analogs derived from 4-(1,3-dioxoisoindolin-2-yl)butanoic acid have shown promising anticonvulsant activities, suggesting potential for further development .
Propriétés
IUPAC Name |
[4-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl] prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O6/c1-2-14(20)25-11-8-6-10(7-9-11)18-16(21)12-4-3-5-13(19(23)24)15(12)17(18)22/h2-9H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHJELABSUSYRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acrylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(5Z)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2782063.png)
![8-(3-hydroxypropyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2782064.png)
![1-(2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-[3,3'-bipyrazol]-1-yl)ethanone](/img/structure/B2782066.png)
![2-Chloro-N-[(1-ethyl-2-oxopyridin-3-yl)methyl]acetamide](/img/structure/B2782067.png)
![2-[1-(4-Methylpyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2782068.png)

![[4-[(4-ethylpiperazin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid](/img/structure/B2782072.png)